molecular formula Bi4O12Si3 B101256 Tetrabismuth trisilicate CAS No. 15983-20-7

Tetrabismuth trisilicate

カタログ番号: B101256
CAS番号: 15983-20-7
分子量: 1112.17 g/mol
InChIキー: VAJWOSQCMYZKPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrabismuth trisilicate (Bi₄Si₃O₁₂), also known as bismuth(III) silicate or sillénite-type compound, is a synthetic inorganic material with a complex crystal structure. Its molecular formula corresponds to Bi₁₂SiO₂₀ in some notations, reflecting a dodecabismuth silicon icosaoxide framework . Key identifiers include:

  • Linear Formula: Bi₄Si₃O₁₂ or Bi₁₂SiO₂₀
  • PubChem CID: 167501 / 73555496
  • IUPAC Name: Tetrabismuth; trisilicate or dodecabismuth; oxygen(2-); silicate .

特性

CAS番号

15983-20-7

分子式

Bi4O12Si3

分子量

1112.17 g/mol

IUPAC名

tetrabismuth;trisilicate

InChI

InChI=1S/4Bi.3O4Si/c;;;;3*1-5(2,3)4/q4*+3;3*-4

InChIキー

VAJWOSQCMYZKPH-UHFFFAOYSA-N

SMILES

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

正規SMILES

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

他のCAS番号

15983-20-7

同義語

tetrabismuth trisilicate

製品の起源

United States

類似化合物との比較

Magnesium Trisilicate (Mg₂Si₃O₈·nH₂O)

Structural and Functional Differences :

  • Molecular Weight : 260.86 g/mol (vs. 1112.18 g/mol for Bi₄Si₃O₁₂) .
  • Key Properties :
    • Insoluble in water, with strong antacid and adsorbent properties, making it effective in treating peptic ulcers .
    • Reacts with hydrochloric acid (HCl) to form silica (SiO₂) and magnesium chloride (MgCl₂), neutralizing gastric acid .
  • Applications : Primarily medical, as an antacid and adsorbent for gastrointestinal disorders .

Table 1: Adsorption Capacity Comparison

Compound Adsorption Power (Relative to Magnesia) Key Adsorbed Substances
Magnesium Trisilicate >10× Bismuth hydroxide, aluminum salts, toxins
Tetrabismuth Trisilicate Not reported in evidence Likely limited due to inert structure

Bismuth Titanate (Bi₄Ti₃O₁₂)

Structural Comparison :

  • Formula : Bi₄Ti₃O₁₂ (vs. Bi₄Si₃O₁₂ for tetrabismuth trisilicate).
  • Key Differences :
    • Titanium (Ti) replaces silicon (Si), altering electronic properties.
    • Exhibits ferroelectricity, useful in capacitors and memory devices .
  • Applications : Advanced ceramics, piezoelectric materials, and optoelectronics .

Organobismuth Compounds (e.g., Trimethylbismuth, TMBi)

Functional Contrast :

  • Reactivity: Organobismuth compounds (e.g., TMBi) are highly reactive, serving as catalysts in organic synthesis (e.g., cross-coupling reactions) .
  • Structure : Contain bismuth-carbon bonds (e.g., C₃H₉Bi), unlike the oxide framework of tetrabismuth trisilicate .

Table 2: Key Properties of Bismuth-Containing Compounds

Compound Molecular Weight (g/mol) Primary Applications Stability
Tetrabismuth Trisilicate 1112.18 Electronics, catalysts (inferred) High (oxide structure)
Magnesium Trisilicate 260.86 Medical antacids Moderate (hydrated)
Bismuth Titanate ~1115.54 Ferroelectric ceramics High (oxide structure)
Trimethylbismuth 286.11 Organic synthesis catalyst Low (air-sensitive)

Research Findings and Gaps

  • Tetrabismuth Trisilicate: Limited data on its adsorption or catalytic activity in the provided evidence.
  • Magnesium Trisilicate : Well-documented antacid efficacy, with 1.436 g SiO₂ produced per gram of compound after HCl reaction .
  • Conflicting Data: lists multiple formulas (Bi₄Si₃O₁₂ vs. Bi₁₂SiO₂₀), indicating possible polymorphism or nomenclature variations.

Q & A

Q. What are the established synthesis protocols for tetrabismuth trisilicate, and how do reaction conditions influence crystallinity?

Tetrabismuth trisilicate is typically synthesized via solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of Bi₂O₃ and SiO₂ are heated at 800–1000°C under inert atmospheres, with dwell times optimized to minimize impurity phases like Bi₄Si₃O₁₂ . Sol-gel routes use precursors such as bismuth nitrate and tetraethyl orthosilicate, with pH and calcination temperature critical for phase purity. Crystallinity is validated via X-ray diffraction (XRD) Rietveld refinement and compared to ICSD reference codes (e.g., 01-072-1012) .

Q. Which characterization techniques are most effective for confirming the structural integrity of tetrabismuth trisilicate?

  • XRD : Primary method for phase identification; lattice parameters should align with literature (e.g., monoclinic symmetry, space group C2/m) .
  • Raman spectroscopy : Peaks at 550–600 cm⁻¹ (Bi-O-Si vibrations) and 850–900 cm⁻¹ (Si-O stretching) confirm bonding .
  • SEM/EDS : Ensures stoichiometric homogeneity (Bi:Si ≈ 4:3) and detects secondary phases. Cross-validate with TEM for nanoscale defects .

Q. How does tetrabismuth trisilicate’s stability vary under thermal and chemical stress?

Thermal stability is assessed via thermogravimetric analysis (TGA) up to 1200°C, showing decomposition above 950°C to Bi₂O₃ and SiO₂. Chemical stability is tested in acidic/alkaline solutions (e.g., HCl, NaOH) via ICP-MS to measure leaching rates of Bi³⁺ and Si⁴⁺ ions .

Advanced Research Questions

Q. How can experimental design be optimized to resolve contradictions in reported bandgap values (2.1–2.5 eV)?

Contradictions arise from synthesis purity, measurement techniques (UV-Vis vs. ellipsometry), and surface defects. Use Design of Experiments (DoE) to isolate variables:

  • Factors : Precursor purity, annealing rate, atmosphere (N₂ vs. air).
  • Response surface methodology (RSM) : Quantifies interactions between factors . Cross-validate bandgap data with photoluminescence spectroscopy and DFT calculations .

Q. What methodologies address discrepancies in photocatalytic performance data across studies?

Discrepancies often stem from inconsistent testing conditions (light intensity, pollutant concentration). Standardize protocols:

  • Use AM 1.5G solar simulators calibrated to 100 mW/cm².
  • Report apparent quantum yield (AQY) instead of efficiency metrics.
  • Conduct control experiments with Degussa P25 TiO₂ for benchmarking .

Q. How can computational modeling (DFT/MD) predict interfacial properties of tetrabismuth trisilicate in composite systems?

Density functional theory (DFT) models using VASP or Quantum ESPRESSO can simulate interfacial charge transfer in Bi-O-Si bonds. Molecular dynamics (MD) with ReaxFF force fields assess thermal expansion mismatches in composites. Validate predictions with in situ XRD under variable temperatures .

Q. What strategies improve reproducibility in doping studies (e.g., rare-earth elements)?

  • Document precursor decomposition kinetics via TGA-DSC.
  • Use triangulation (XRD, XPS, TEM) to confirm dopant incorporation sites.
  • Share raw data and synthesis logs via repositories like Zenodo to enable replication .

Q. How do crystallographic defects impact ionic conductivity, and what advanced imaging techniques quantify these defects?

Aberration-corrected STEM with EELS maps oxygen vacancies and grain boundaries. Neutron diffraction (e.g., at ISIS Facility) probes anion sublattice disorder. Pair distribution function (PDF) analysis resolves short-range structural distortions .

Methodological and Ethical Considerations

Q. What ethical frameworks apply when reporting negative results (e.g., failed doping attempts)?

Follow FAIR data principles : Publish negative datasets in repositories with metadata explaining experimental conditions. Cite precedents (e.g., null results in Chem. Mater.) to avoid publication bias .

Q. How to integrate new findings with existing literature while avoiding overgeneralization?

Conduct systematic reviews using PRISMA guidelines to map knowledge gaps. Use meta-analysis tools (e.g., RevMan) to statistically synthesize property data across studies, weighted by sample size and methodology rigor .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。